
Dimercaprol
Overview
Description
Dimercaprol (2,3-dimercaptopropanol), also known as British Anti-Lewisite (BAL), is a dithiol compound developed during World War II as an antidote for arsenic-based chemical weapons like Lewisite . It functions by chelating heavy metals (e.g., arsenic, mercury, lead) through its two sulfhydryl (-SH) groups, forming stable metal-thiol complexes that are excreted renally . Administered intramuscularly in an oil-based solution due to poor water solubility, this compound has a rapid onset of action but is associated with significant adverse effects, including hypertension, nausea, and pain at the injection site .
Preparation Methods
Dimercaprol can be synthesized through several methods:
Bromination of Allyl Alcohol: This method involves the bromination of allyl alcohol to form glycerol di-bromine-hydrine, which is then reacted with sodium hydrosulfide under pressure.
Hydrogenation of Hydroxide Propylene Trisulfide: Another method involves hydrogenating hydroxide propylene trisulfide.
Chemical Reactions Analysis
Reaction with Acrolein
Dimercaprol demonstrates potent scavenging activity against acrolein, a toxic lipid peroxidation byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy (Bruker ARX300 spectrometer, 300 MHz) revealed two distinct reaction pathways:
-
Carbon double bond addition : Covalent binding to acrolein's α,β-unsaturated system.
-
Aldehyde group interaction : Formation of thioether adducts with the carbonyl carbon.
Experimental Evidence
Parameter | Details |
---|---|
Reactants | Acrolein (5 μL) + this compound (50 mg) in DMSO-d6 |
Incubation | 1 hour in dark conditions |
NMR Analysis | Complete disappearance of acrolein peaks (δ 6.1–6.5 ppm, 9.5 ppm) |
Product Stability | Persistent adduct formation confirmed via WST-1 cell viability assays |
This reaction mitigates acrolein-induced cytotoxicity in PC-12 neuronal cells, reducing cell death by 40–60% at 50–100 μM this compound concentrations .
Heavy Metal Complexation
This compound forms stable complexes with As(III), Sb(III), and Bi(III) through dithiol coordination, though product structures vary significantly based on stoichiometry and solvent conditions.
Arsenic(III) Reactions
Reactant | Molar Ratio (As:BAL) | Solvent | Product Characteristics |
---|---|---|---|
AsCl₃ | 1:1 | Methanol | Cyclic As-S chelate (C₃H₆OS₂As) |
As₂O₃ | 2:3 | Methanol | Complex gum (multiple CH₂OH signals in ¹³C NMR) |
-
¹H NMR : AsCl₃-BAL adduct shows resolved peaks at δ 3.0–4.2 ppm (CH₂ and CH groups).
-
Reactivity Note : As₂O₃ requires prolonged reaction times (24 hr) compared to AsCl₃ .
Antimony(III) Reactions
Reactant | Molar Ratio (Sb:BAL) | Solvent | Outcome |
---|---|---|---|
SbCl₃ | 1:1 | DMSO | Isolated Sb-S complex (C₃H₆OS₂SbCl) |
SbCl₃ | 2:3 | DMSO | Secondary product with Sb-O-S bonding |
Sb₂O₃ | 2:3 | DMSO | Unstable emulsion; no isolable product |
Bismuth(III) Reactions
Reactant | Molar Ratio (Bi:BAL) | Solvent | Product |
---|---|---|---|
Bi₂O₃ | 1:1 | Methanol | Bi-S complex (C₃H₆OS₂Bi) |
BiCl₃ | 2:3 | Methanol | Chloride-retaining adduct (Bi-S-Cl) |
Bi(NO₃)₃·5H₂O | 2:3 | Methanol | Nitrate-retaining adduct (Bi-S-NO₃) |
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Key Observation : Bismuth nitrate complexes retain nitrate ligands, indicating limited reactivity of Bi–NO₃ bonds .
Limitations in Therapeutic Contexts
While this compound reacts chemically with Sb(III) and Bi(III), its clinical efficacy for antimony or bismuth poisoning remains unproven . This disparity highlights the distinction between in vitro reactivity and in vivo detoxification pathways, potentially due to kinetic barriers or competing biological interactions.
Reaction Comparison Table
This systematic analysis underscores this compound’s versatility as a nucleophile and chelator, with applications spanning organic toxicant neutralization and heavy metal sequestration.
Scientific Research Applications
Heavy Metal Poisoning Treatment
Indications:
Dimercaprol is FDA-approved for treating toxic exposure to several heavy metals, including:
- Arsenic: Effective for acute poisoning and elevated urine arsenic concentrations.
- Mercury: Used in cases of acute or chronic elemental mercury exposure.
- Gold and Lead: Historically significant for treating gold and lead poisoning.
Mechanism of Action:
this compound contains two thiol groups that bind to heavy metals, facilitating their excretion through urine. This mechanism helps reduce the toxic burden on the body.
Metal | Indication | Dosage Recommendation |
---|---|---|
Arsenic | Acute poisoning | 2.5 to 5 mg/kg every 4 hours |
Mercury | Acute/chronic exposure | 3 to 5 mg/kg every 4 hours |
Gold | Poisoning | Varies based on clinical judgment |
Lead | Acute poisoning (with EDTA) | Initial doses followed by maintenance doses |
Neuroprotection
Recent studies indicate that this compound may serve as an acrolein scavenger, providing neuroprotective effects in various neurological conditions such as spinal cord injuries, multiple sclerosis, and Alzheimer's disease. Acrolein is a toxic byproduct of lipid peroxidation associated with oxidative stress.
Research Findings:
- A study demonstrated that this compound could significantly protect PC-12 neuronal cells from acrolein-mediated cell death in a dose-dependent manner .
- In vivo experiments showed that systemic administration of this compound reduced acrolein levels in spinal cord tissue after injury, suggesting its potential as a neuroprotective agent .
Wilson's Disease Treatment
This compound was historically used as the primary chelating agent for copper in Wilson's disease before the advent of better-tolerated alternatives like penicillamine. However, it remains relevant in specific cases where neurological symptoms are present.
Case Studies:
- A notable case involved a patient with Wilson's disease who showed marked improvement in neurological symptoms after treatment with this compound, highlighting its efficacy in severe cases .
- Another study indicated that this compound increased urinary copper excretion significantly without worsening liver function in patients with hepatolenticular degeneration .
Other Potential Applications
This compound's ability to penetrate the blood-brain barrier opens avenues for research into its use in treating other neurological disorders or conditions associated with oxidative stress.
Mechanism of Action
Dimercaprol exerts its effects through its sulfhydryl groups, which form complexes with heavy metals. This chelation prevents or reverses the metallic binding of sulfhydryl-containing enzymes, allowing the metal to be excreted in the urine . The primary molecular targets are the heavy metals themselves, and the pathways involved include the formation of stable, non-toxic excretable complexes .
Comparison with Similar Compounds
Meso-2,3-Dimercaptosuccinic Acid (DMSA)
- Structure and Solubility : A water-soluble derivative of dimercaprol with two -SH groups on a succinic acid backbone, enabling oral administration .
- Efficacy : Superior to this compound in chelating lead, arsenic, and mercury. DMSA exhibits a higher affinity for heavy metals, with studies showing arsenic chelation efficiency as DMSA > DMPS ≫ this compound .
- Safety: Lower toxicity profile, making it suitable for pediatric use. No significant redistribution of metals to the brain, unlike this compound .
- Clinical Use : First-line for chronic lead poisoning and mercury detoxification .
Sodium 2,3-Dimercapto-1-Propanesulfonate (DMPS)
- Structure and Solubility: Sulfonic acid derivative of this compound with enhanced water solubility; administered intravenously or orally .
- Efficacy : Comparable to DMSA in arsenic and mercury chelation but less effective for lead. Rapidly reduces blood mercury levels without CNS redistribution .
- Safety : Better tolerated than this compound, with fewer systemic side effects .
- Clinical Use : Preferred in acute arsenic poisoning and mercury exposure .
Cysteamine
- Mechanism : A thiol compound used in paracetamol overdose to replenish glutathione stores.
- Comparison : In a randomized trial, cysteamine outperformed this compound in reducing hepatic necrosis and improving survival in paracetamol overdose patients, attributed to its ability to maintain cellular sulfhydryl reserves .
Other Thiol-Based Agents
- Alpha-Lipoic Acid (ALA) : A mitochondrial antioxidant with mild chelating properties; less potent than DMSA or DMPS but used adjunctively in heavy metal detoxification .
Data Tables
Table 1: Pharmacological Comparison of this compound, DMSA, and DMPS
Parameter | This compound (BAL) | DMSA | DMPS |
---|---|---|---|
Solubility | Lipid-soluble | Water-soluble | Water-soluble |
Administration Route | Intramuscular (oil) | Oral | IV/Oral |
Chelation Efficacy | Moderate (As, Pb) | High (As, Pb, Hg) | High (As, Hg) |
Toxicity | High (CNS redistribution) | Low | Moderate |
Clinical Use | Acute As/Pb poisoning | Chronic Pb/Hg poisoning | Acute As/Hg poisoning |
Table 2: Clinical Outcomes in Selected Studies
Research Findings and Contradictions
- Variable Efficacy by Metal : this compound effectively reduces blood lead levels in industrial workers but performs poorly in mercury poisoning due to metal redistribution to the brain .
- Enzyme Inhibition Context : this compound inhibits metallo-β-lactamase enzymes (e.g., NDM-1) via zinc chelation, a niche application distinct from DMSA/DMPS .
- Synergistic Use : this compound combined with arsenic trioxide (ATO) forms stable complexes, enhancing ATO’s cytotoxicity in pancreatic cancer models .
- Contradictory Animal Data : While this compound increased mortality in rabbits, it improved survival in mice with lead poisoning, highlighting species-specific responses .
Biological Activity
Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent primarily used for the treatment of heavy metal poisoning, particularly arsenic, mercury, lead, and gold. This compound was developed during World War II and has since become a crucial therapeutic agent in toxicology. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, clinical applications, and potential side effects.
This compound functions as a dithiol chelator , meaning it has two sulfhydryl (–SH) groups that can bind to toxic heavy metals. The mechanism involves the formation of stable complexes with these metals, which facilitates their excretion from the body. Specifically, this compound forms five-membered rings with certain heavy metals, neutralizing their toxicity and promoting elimination through renal pathways .
Key Mechanisms:
- Binding to Heavy Metals : this compound binds to metals such as arsenic, mercury, lead, and gold, preventing them from interacting with vital biological molecules.
- Reactivation of Enzymes : While this compound is more effective when administered soon after exposure to metals, it can also reactivate some inhibited enzymes by displacing the metal ions .
- Crossing the Blood-Brain Barrier : Notably, this compound can penetrate the blood-brain barrier, which may be beneficial in treating neurological symptoms associated with heavy metal toxicity .
Pharmacokinetics
This compound is administered via deep intramuscular injection and is rapidly absorbed into the bloodstream. Key pharmacokinetic properties include:
- Absorption : Peak plasma concentrations are typically reached within 30 to 60 minutes post-injection.
- Distribution : It is highly lipophilic and distributes widely in tissues, with significant concentrations found in the liver, kidneys, and brain.
- Metabolism : The unbound form undergoes hepatic metabolism and is converted into inactive metabolites.
- Excretion : this compound is primarily eliminated through the kidneys; however, its half-life is relatively short, necessitating careful dosing to maintain effective plasma concentrations .
Clinical Applications
This compound has several clinical indications:
- Heavy Metal Poisoning : It is primarily used for acute poisoning from arsenic (including lewisite exposure), mercury, lead, and gold.
- Wilson's Disease : Although newer agents like penicillamine are preferred for chronic treatment, this compound may be used for short-term management in severe cases .
- Neurological Conditions : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological symptoms related to heavy metal exposure .
Case Studies
Several studies highlight the efficacy of this compound in clinical settings:
- Arsenic Poisoning : A study documented successful treatment outcomes in patients suffering from acute arsenic poisoning using this compound as part of a comprehensive detoxification regimen .
- Lead Toxicity : In animal models, this compound effectively reduced blood lead levels and mitigated renal damage caused by lead exposure .
- Neuroprotection : Research indicates that this compound may enhance glutathione levels in the brain and reduce neuroinflammation, suggesting potential applications beyond traditional chelation therapy .
Adverse Effects
While effective, this compound is associated with several adverse effects:
- Hematological Issues : It can induce hemolytic anemia in patients with glucose-6-phosphate dehydrogenase deficiency.
- Nephrotoxicity : High doses or prolonged use may lead to renal impairment due to metal redistribution in renal tissues .
- Other Effects : Patients may experience hypertension followed by hypotension upon administration .
Q & A
Q. What analytical methods are recommended for validating Dimercaprol purity, and how should researchers address variability in assay results?
Basic Research Question
this compound purity is determined via titration with 0.1 M silver nitrate, using ammonium thiocyanate as an indicator, where the endpoint is marked by a blue color . Variability in results may arise from incomplete dissolution in methanol or instability due to oxidation. To mitigate this, ensure inert atmospheric conditions (e.g., nitrogen purging) and validate reagent concentrations before titration. Cross-validate using infrared spectroscopy (IR) to confirm structural integrity, comparing spectra to reference standards (peak alignment at 2500–2600 cm⁻¹ for -SH groups) .
Q. How can conflicting data on this compound’s efficacy in heavy metal chelation be systematically analyzed?
Advanced Research Question
Contradictions in efficacy studies (e.g., variable arsenic/mercury binding constants) often stem from differences in experimental models (e.g., in vitro vs. in vivo) or pH-dependent thiol reactivity. To resolve discrepancies:
- Comparative Design : Replicate studies across standardized conditions (pH 7.4 for physiological relevance, 25°C) .
- Data Normalization : Express results as molar ratios (metal:this compound) to account for concentration variability .
- Mechanistic Modeling : Use computational tools (e.g., density functional theory) to predict binding affinities under varying redox conditions .
Q. What methodological considerations are critical when designing in vivo studies on this compound’s pharmacokinetics?
Basic Research Question
Key factors include:
- Formulation Stability : this compound oxidizes rapidly in aqueous solutions; use peanut oil-based formulations (10% w/v) for intramuscular delivery .
- Dosing Intervals : Due to its short half-life (~4 hours), administer doses at 4-hour intervals in rodent models .
- Endpoint Selection : Measure urinary metal excretion and plasma thiol levels to assess chelation efficiency .
Q. How can researchers optimize this compound’s solubility for in vitro toxicology assays without compromising activity?
Advanced Research Question
this compound’s low water solubility (<1 mg/mL) limits in vitro applications. Strategies include:
- Co-Solvent Systems : Use ethanol (≤5% v/v) or polyethylene glycol (PEG-400) to enhance solubility while maintaining >90% thiol activity .
- Liposomal Encapsulation : Encapsulate in phosphatidylcholine liposomes (10 mM) to improve bioavailability and reduce oxidative degradation . Validate stability via dynamic light scattering (DLS) and HPLC .
Q. What are the limitations of current this compound toxicity models, and how can they be addressed?
Advanced Research Question
Existing models often overlook:
- Metabolite Toxicity : this compound-metal complexes (e.g., BAL-As) may exhibit nephrotoxicity. Incorporate renal function markers (creatinine, BUN) in longitudinal studies .
- Species-Specific Responses : Rodents show faster this compound clearance than primates. Use humanized mouse models or primary hepatocyte cultures to bridge translational gaps .
Q. How should researchers design studies to investigate this compound’s dual role as an antidote and potential neurotoxin?
Basic Research Question
Focus on dose-response relationships:
- Neurotoxicity Thresholds : Administer doses from 3–10 mg/kg in primate models, monitoring glutathione depletion and mitochondrial dysfunction via LC-MS/MS .
- Antidote Efficacy : Compare survival rates in arsenic-poisoned models with/without this compound, using histopathology to assess organ-specific metal clearance .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for enhanced chelation properties?
Advanced Research Question
For derivative synthesis (e.g., monoalkyl esters):
- Purification : Use flash chromatography (silica gel, hexane:ethyl acetate 8:2) to isolate products. Confirm purity via NMR (¹H, δ 1.2–1.4 ppm for -CH₂ groups) .
- Activity Assays : Test metal-binding capacity using isothermal titration calorimetry (ITC) at 25°C .
Q. How can computational tools improve the understanding of this compound’s interaction with metalloproteins?
Advanced Research Question
Leverage molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate this compound-zinc interactions in metallothioneins. Validate predictions with X-ray crystallography or EXAFS spectroscopy .
Q. What ethical and practical criteria (FINER/PICO) should guide clinical trials on this compound for emerging metal toxins?
Methodological Guidance
- FINER Framework : Ensure trials are feasible (e.g., accessible patient cohorts), novel (e.g., addressing cadmium poisoning), and ethically compliant (informed consent for off-label use) .
- PICO Structure : Define Population (acute lead poisoning cases), Intervention (this compound + EDTA), Comparison (placebo), Outcome (24-hour urinary lead reduction) .
Q. How do researchers reconcile in vitro and in vivo discrepancies in this compound’s antioxidant effects?
Data Contradiction Analysis
In vitro studies often overstate antioxidant capacity due to simplified systems. Address this by:
- Redox Buffering : Include physiological concentrations of glutathione in cell cultures .
- In Vivo Correlation : Measure tissue-specific oxidative stress markers (e.g., malondialdehyde in liver/kidney) post-administration .
Properties
IUPAC Name |
2,3-bis(sulfanyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQABCVAJNWAXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID5040461 | |
Record name | Dimercaprol | |
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Molecular Weight |
124.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dimercapto-1-propanol is a clear colorless viscous liquid with a pungent offensive odor of mercaptans. Used as a medicine and an antidote to the chemical warfare agent LEWISITE., Clear to slightly yellow liquid with a pungent odor; [HSDB] Viscous oily liquid; [Merck Index] Strong, offensive odor; [MSDSonline], Solid | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimercaprol | |
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Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
248 °F at 15 mmHg (NTP, 1992), BP: 68-69 °C at 0.0001 mm Hg; 83 °C at 0.8 mm Hg, BP: 120 °C at 15 mm Hg | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
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Record name | Dimercaprol | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
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Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in ether, ethanol; slightly soluble in chloroform, Soluble in vegetable oils, Solubility in water: 8.7 g/100 mL | |
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Record name | Dimercaprol | |
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Density |
1.2463 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2385 at 25 °C/4 °C | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |
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Vapor Density |
4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (Air = 1) | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimercaprol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |
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Vapor Pressure |
4.92 mmHg at 77 °F (NTP, 1992), 4.92 [mmHg], VP: 1.9 mm Hg at 80 °C; 40 mm Hg at 140 °C. | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20218 | |
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Record name | Dimercaprol | |
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URL | https://haz-map.com/Agents/2636 | |
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Record name | Dimercaprol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |
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Mechanism of Action |
The sulfhydryl groups of dimercaprol form complexes with certain heavy metals thus preventing or reversing the metallic binding of sulfhydryl-containing enzymes. The complex is excreted in the urine., Dimercaprol is much more effective when given as soon as possible after exposure to the metal because it is more effective in preventing inhibition of sulfhydryl enzymes than in reactivating them. Dimercaprol antagonizes the biological actions of metals that form mercaptides with essential cellular sulfhydryl groups, principally arsenic, gold, and mercury. It also is used in combination with CaNa2EDTA to treat lead poisoning, especially when evidence of lead encephalopathy exists. Intoxication by selenites, which also oxidize sulfhydryl enzymes, is not influenced by dimercaprol, The pharmacological actions of dimercaprol result from formation of chelation complexes between its sulfhydryl groups and metals. The molecular properties of the dimercaprol-metal chelate have considerable practical significance. With metals such as mercury, gold, and arsenic, the strategy is to attain a stable complex to promote elimination of the met al. Dissociation of the complex and oxidation of dimercaprol can occur in vivo. Furthermore, the sulfur-metal bond may be labile in the acidic tubular urine, which may increase delivery of metal to renal tissue and increase toxicity. The dosage regimen therefore is designed to maintain a concentration of dimercaprol in plasma adequate to favor the continuous formation of the more stable 2:1 (BAL-metal) complex and its rapid excretion. However, because of pronounced and dose-related side effects, excessive plasma concentrations must be avoided. The concentration in plasma therefore must be maintained by repeated fractional dosage until the offending metal can be excreted., Ca2+ is involved in the regulation of a variety of physiological processes, but a persistent increase in free cytosolic Ca2+ concentrations may contribute to cell injury. Dimercaprol (BAL) is a compound used in the treatment of mercury intoxication, but presents low therapeutic efficacy. The molecular mechanism responsible for the BAL toxicity is poorly known. In the present study, the effect of BAL and inorganic and organic mercury on Ca2+ transport by Ca2+-ATPases located in the sarco/endoplasmic reticulum of fast-skeletal muscle and brain was examined. Ca2+ uptake by brain and fast-skeletal muscle microsomes was inhibited in a dose-dependent manner by Hg2+. The calculated IC50 for Ca2+ uptake inhibition by HgCl2 was 1.05+/-0.09 microM (n = 8) for brain and 0.72+/-0.06 microM (n = 9) for muscle. The difference was significant at p < 0.01 (data expressed as mean +/- SD). At a low concentration (1 microM), 2,3-dimer-captopropanol had no effect on Ca2+ uptake by brain or muscle vesicles and did not abolish the inhibition caused by Hg2+. A high concentration of BAL (1 mM) nearly abolished the inhibition caused by 1.75 microM HgCl2 or 6 microM CH3HgCl in skeletal muscle. Surprisingly, at intermediate concentrations (40-100 microM) BAL partially inhibited Ca2+ transport in brain but had no effect on muscle. Furthermore, ATP hydrolysis by brain or muscle microsomes was not inhibited by BAL. These results suggest that in brain microsomes BAL affects in a different way Ca2+ transport and ATP hydrolysis. The increase in BAL concentration observed after toxic administration of this compound to experimental animals may contribute to deregulate Ca2+ homoeostasis and, consequently, to the neurotoxicity of BAL. | |
Record name | Dimercaprol | |
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URL | https://www.drugbank.ca/drugs/DB06782 | |
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Record name | Dimercaprol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |
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Color/Form |
Viscous oily liquid, Colorless | |
CAS No. |
59-52-9 | |
Record name | 2,3-DIMERCAPTO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20218 | |
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Record name | Dimercaprol | |
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Record name | Dimercaprol [USP:INN:BAN:JAN] | |
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Record name | Dimercaprol | |
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Record name | DIMERCAPROL | |
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Record name | DIMERCAPROL | |
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Record name | DIMERCAPROL | |
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Record name | 1-Propanol, 2,3-dimercapto- | |
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Record name | Dimercaprol | |
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Record name | Dimercaprol | |
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Record name | DIMERCAPROL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CPP32S55X | |
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Record name | Dimercaprol | |
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Record name | Dimercaprol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015677 | |
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Melting Point |
< 25 °C, 77 °C | |
Record name | Dimercaprol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Dimercaprol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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